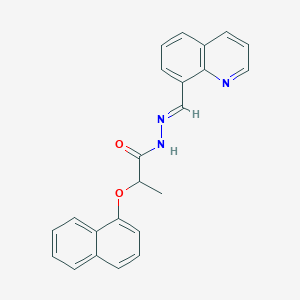
1-(3,4,5-trimethoxybenzyl)piperidine
Vue d'ensemble
Description
1-(3,4,5-trimethoxybenzyl)piperidine, also known as TMA-2, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a structural analog of mescaline and was first synthesized by Alexander Shulgin in the 1970s. TMA-2 is known for its potent psychedelic effects and has been the subject of scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Reinvestigation of the Stevens Rearrangement
A study by Bosch et al. (1980) detailed the preparation of a methylenepiperidine derivative through several chemical reactions, including the Refortmatsky reaction and Dieckmann reaction, starting from a compound involving the 1-(3,4,5-trimethoxybenzyl)piperidine structure (Bosch, Domingo, López, & Rubiralta, 1980).
Preparation and Testing of N-Benzylpiperidines
Sam and Nobles (1967) prepared various N-(p-substituted benzoyl)piperidines, including derivatives of 1-(3,4,5-trimethoxybenzyl)piperidine, and tested them for behavioral effects in mice and pharmacodynamic activity in dogs (Sam & Nobles, 1967).
Synthesis and Anti-Ischemic Activity
Kostochka et al. (2019) synthesized and screened benzylidene and benzyl derivatives of 1,2,5-trimethyl-, 2,2,6,6-tetramethylpiperidyl-, and tropylamines, including 2,2,6,6-tetramethyl-N-(3,4,5-trimethoxybenzyl)piperidin-4-amine, for anti-ischemic activity in rats (Kostochka et al., 2019).
Study of Co-crystals with Trimethoprim
Ton and Egert (2015) studied the co-crystals of trimethoprim with glutarimide and its 3,3-dimethyl derivative, focusing on the structural analysis and hydrogen bonding patterns, which involved the trimethoxybenzyl moiety (Ton & Egert, 2015).
Synthesis of Derivatives for CNS Activity
Abo-Sier, Badran, and Khalifa (1977) described the synthesis of 3,4,5-trimethoxybenzyl derivatives of various amines, hypothesizing potential central nervous system (CNS) activity (Abo-Sier, Badran, & Khalifa, 1977).
Pharmacological and Therapeutic Research
Cardiotropic Activity Study
Mokrov et al. (2019) synthesized 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including a compound with the 1-(3,4,5-trimethoxybenzyl) moiety, and assessed their antiarrhythmic activity (Mokrov et al., 2019).
Effect on Myocardial Dysfunction and Injury
Khan et al. (2010) investigated the cardioprotective effects of trimetazidine, which includes the 1-(3,4,5-trimethoxybenzyl)piperazine structure, emphasizing its potential in preventing reperfusion-mediated cardiac injury and dysfunction (Khan et al., 2010).
Oxygen Free Radical Studies in Human Red Cells
Maridonneau-Parini and Harpey (1985) explored the effects of trimetazidine on membrane damage in red cells caused by oxygen free radicals, revealing its antioxidant properties and potential in cardioprotection (Maridonneau-Parini & Harpey, 1985).
QSAR Analysis of Trimetazidine Derivatives
Slavov et al. (2004) conducted a quantitative structure-activity relationship (QSAR) analysis of trimetazidine derivatives, which are structurally related to 1-(3,4,5-trimethoxybenzyl)piperidine, to understand their binding affinity to receptor sites (Slavov et al., 2004).
Chemical and Environmental Studies
- Aqueous Chlorination of Trimethoprim: Dodd and Huang (2007) investigated the reaction kinetics and pathways of trimethoprim's chlorination, focusing on the role of the 3,4,5-trimethoxybenzyl moiety in this process (Dodd & Huang, 2007).
Propriétés
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-12(10-14(18-2)15(13)19-3)11-16-7-5-4-6-8-16/h9-10H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYSKGHCNNNSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxybenzyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)


![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)
![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)